molecular formula C27H29FN2O B10829023 Afubiata

Afubiata

Cat. No.: B10829023
M. Wt: 416.5 g/mol
InChI Key: UGPWISFILITTLX-UHFFFAOYSA-N
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Description

AFUBIATA is a synthetic cannabinoid that has recently emerged in the recreational drug market. It is part of a class of new psychoactive substances that are not controlled by the United Nations drug conventions. Synthetic cannabinoids like this compound are designed to mimic the effects of natural cannabinoids found in cannabis but often have different chemical structures to circumvent legal restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFUBIATA involves the creation of a new acetamide linker structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AFUBIATA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AFUBIATA has several scientific research applications, including:

Mechanism of Action

AFUBIATA exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding mimics the effects of natural cannabinoids, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved in its action are still being studied, but it is known to activate similar pathways as other synthetic cannabinoids .

Comparison with Similar Compounds

AFUBIATA is structurally similar to other synthetic cannabinoids such as ADB-FUBIATA, CH-FUBIATA, and CH-PIATA. it has unique features that distinguish it from these compounds:

List of Similar Compounds

Properties

Molecular Formula

C27H29FN2O

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C27H29FN2O/c28-23-7-5-18(6-8-23)16-30-17-22(24-3-1-2-4-25(24)30)12-26(31)29-27-13-19-9-20(14-27)11-21(10-19)15-27/h1-8,17,19-21H,9-16H2,(H,29,31)

InChI Key

UGPWISFILITTLX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Origin of Product

United States

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